molecular formula C30H31N3O2 B3890203 N-[4-(benzyloxy)-3-methoxybenzylidene]-4-(1-naphthylmethyl)-1-piperazinamine

N-[4-(benzyloxy)-3-methoxybenzylidene]-4-(1-naphthylmethyl)-1-piperazinamine

Cat. No.: B3890203
M. Wt: 465.6 g/mol
InChI Key: AGUKFXNORFBVEF-NJZRLIGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(benzyloxy)-3-methoxybenzylidene]-4-(1-naphthylmethyl)-1-piperazinamine is a useful research compound. Its molecular formula is C30H31N3O2 and its molecular weight is 465.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 465.24162724 g/mol and the complexity rating of the compound is 644. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[4-(benzyloxy)-3-methoxybenzylidene]-4-(1-naphthylmethyl)-1-piperazinamine, a compound with the molecular formula C30H31N3O2C_{30}H_{31}N_{3}O_{2} and CAS Number 306951-75-7, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The compound is characterized by its complex structure, which includes a piperazine moiety and aromatic components that may contribute to its biological activity. The melting point and boiling point of related compounds indicate stability under various conditions, which is crucial for pharmaceutical applications.

Anticonvulsant Activity

Research has shown that derivatives of piperazine compounds exhibit anticonvulsant properties. For instance, studies on related compounds suggest that modifications in the structure can enhance their efficacy against seizures. The compound's structural features may influence its interaction with neurotransmitter systems, potentially providing a basis for its anticonvulsant activity .

Study 1: Anticonvulsant Efficacy

In a study focusing on the anticonvulsant properties of structurally related compounds, it was found that specific modifications in the piperazine ring significantly affected their efficacy. The ED50 values indicated promising results for certain derivatives, suggesting that this compound could possess similar or enhanced anticonvulsant properties compared to its analogs .

Study 2: Antiviral Mechanisms

Another relevant study investigated the antiviral mechanisms of N-phenylbenzamide derivatives against HBV. The findings suggest that these compounds can inhibit HBV replication through mechanisms involving APOBEC3G. Given the structural parallels between these derivatives and this compound, it is plausible that the latter may exhibit similar antiviral properties .

Research Findings Summary Table

Property Details
Molecular FormulaC30H31N3O2C_{30}H_{31}N_{3}O_{2}
CAS Number306951-75-7
Anticonvulsant ActivityPotentially effective; structure-dependent
Antiviral ActivityPossible; related structures show promise
Mechanism of ActionInvolves modulation of intracellular proteins like A3G

Properties

IUPAC Name

(E)-1-(3-methoxy-4-phenylmethoxyphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O2/c1-34-30-20-25(14-15-29(30)35-23-24-8-3-2-4-9-24)21-31-33-18-16-32(17-19-33)22-27-12-7-11-26-10-5-6-13-28(26)27/h2-15,20-21H,16-19,22-23H2,1H3/b31-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUKFXNORFBVEF-NJZRLIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[4-(benzyloxy)-3-methoxybenzylidene]-4-(1-naphthylmethyl)-1-piperazinamine
Reactant of Route 2
Reactant of Route 2
N-[4-(benzyloxy)-3-methoxybenzylidene]-4-(1-naphthylmethyl)-1-piperazinamine
Reactant of Route 3
Reactant of Route 3
N-[4-(benzyloxy)-3-methoxybenzylidene]-4-(1-naphthylmethyl)-1-piperazinamine
Reactant of Route 4
Reactant of Route 4
N-[4-(benzyloxy)-3-methoxybenzylidene]-4-(1-naphthylmethyl)-1-piperazinamine
Reactant of Route 5
Reactant of Route 5
N-[4-(benzyloxy)-3-methoxybenzylidene]-4-(1-naphthylmethyl)-1-piperazinamine
Reactant of Route 6
N-[4-(benzyloxy)-3-methoxybenzylidene]-4-(1-naphthylmethyl)-1-piperazinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.